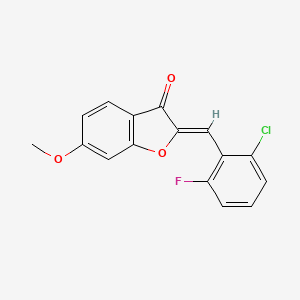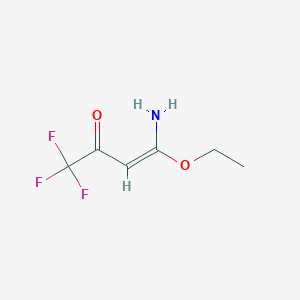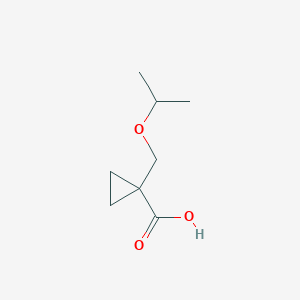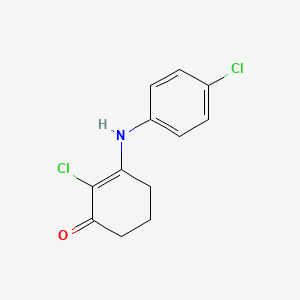
2-Chloro-3-((4-chlorophenyl)amino)cyclohex-2-EN-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of cyclohexenone, a component of the compound, can be achieved through several methods. For instance, it can be produced from resorcinol via 1,3-cyclohexanedione . Another method involves the Birch reduction of anisole followed by acid hydrolysis . It can also be obtained from cyclohexanone by α-bromination followed by treatment with base .Chemical Reactions Analysis
Cyclohexenone, a component of the compound, is known to undergo several common reactions. These include nucleophilic conjugate addition with organocopper reagents, Michael reactions, and Robinson annulations .Applications De Recherche Scientifique
Hydrogen Bonding and Crystal Structures
Research on related anticonvulsant enaminones, including compounds structurally similar to 2-Chloro-3-((4-chlorophenyl)amino)cyclohex-2-EN-1-one, focuses on their hydrogen bonding and crystal structures. These studies provide insights into the molecular configurations and interactions that contribute to their pharmacological properties. The crystal structures of such compounds reveal that their cyclohexene rings adopt specific conformations which are crucial for their activity and interactions within biological systems. These findings are important for understanding the molecular basis of their potential therapeutic applications (Kubicki, Bassyouni, & Codding, 2000).
Synthesis and Chemical Transformations
Studies on the synthesis and transformation of cyclohexenone derivatives, which are chemically related to the compound , highlight the versatility of these molecules in organic synthesis. These works illustrate methods to generate 3-aminophenols from cyclohexanediols, showcasing the chemical flexibility and reactivity of these compounds under various conditions. Such research underscores the importance of cyclohexenone derivatives in synthetic organic chemistry, contributing to the development of new chemical entities with potential research and therapeutic applications (Szymor-Pietrzak et al., 2020).
Anticonvulsant Activity and Structure-Activity Relationships
The exploration of enaminones, including molecules similar to 2-Chloro-3-((4-chlorophenyl)amino)cyclohex-2-EN-1-one, extends to their anticonvulsant activity and the establishment of structure-activity relationships. This research aims to identify the molecular features that contribute to their effectiveness as anticonvulsant agents. By examining different analogs and modifications, scientists seek to optimize these compounds' pharmacological profiles, enhancing their efficacy and safety for potential use in treating seizure disorders (Scott et al., 1993).
Supramolecular Chemistry and Hydrogen Bonding
The investigation into the supramolecular chemistry of enaminones related to 2-Chloro-3-((4-chlorophenyl)amino)cyclohex-2-EN-1-one emphasizes the role of hydrogen bonding in the self-assembly of these molecules. This aspect of research highlights the potential of such compounds to form complex molecular structures through non-covalent interactions. Understanding these processes is crucial for the design of novel materials and molecules with specific functions, extending the application of enaminones beyond their pharmacological uses (Bertolasi, Gilli, Ferretti, & Gilli, 1998).
Propriétés
IUPAC Name |
2-chloro-3-(4-chloroanilino)cyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11Cl2NO/c13-8-4-6-9(7-5-8)15-10-2-1-3-11(16)12(10)14/h4-7,15H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKZVSZANPILWCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=C(C(=O)C1)Cl)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3-((4-chlorophenyl)amino)cyclohex-2-EN-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)oxalamide](/img/structure/B2810717.png)
![(2S,6R)-6-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]oxane-2-carboxylic acid](/img/structure/B2810718.png)
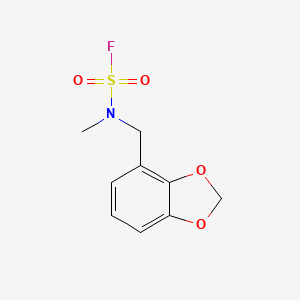
![N-(4-chloro-2-fluorophenyl)-2-(7-morpholino-4-oxopyrimido[4,5-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2810720.png)
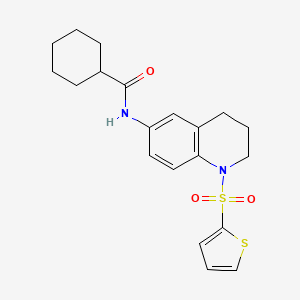
![ethyl 2-(3-(2,5-dimethylbenzyl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate](/img/structure/B2810724.png)
![2,2-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic Acid](/img/structure/B2810726.png)
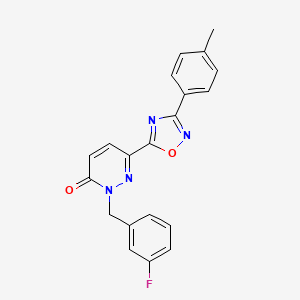
![methyl N-[4-(3,6-dichloropyridine-2-amido)phenyl]-N-methylcarbamate](/img/structure/B2810729.png)
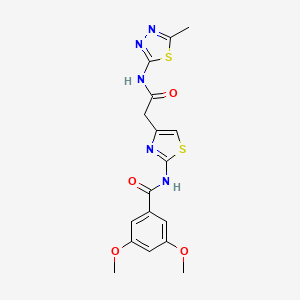
![N-(4-bromophenyl)-2-((2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2810732.png)
